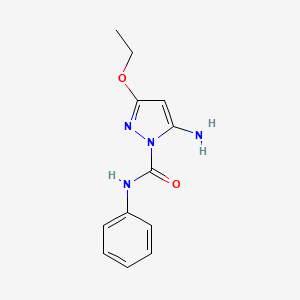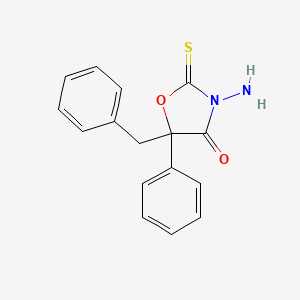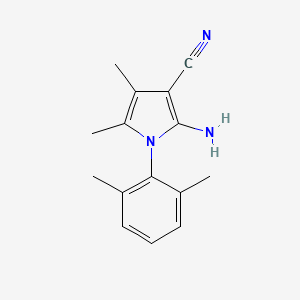
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide is a heterocyclic organic compound. It belongs to the class of quinolinium compounds, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a quinoline ring system substituted with an ethyl group and a methoxystyryl group, and it is paired with an iodide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide typically involves the reaction of 2-methylquinoline with 4-methoxybenzaldehyde in the presence of a base to form the corresponding styryl derivative. This intermediate is then quaternized with ethyl iodide to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This may involve continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxystyryl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Quinolinium N-oxide derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitrated quinoline derivatives
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-2-(4-methylstyryl)quinolin-1-ium iodide
- 1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide
- 1-Methyl-2-(4-methoxystyryl)quinolin-1-ium iodide
Uniqueness
1-Ethyl-2-(4-methoxystyryl)quinolin-1-ium iodide is unique due to the presence of the methoxystyryl group, which imparts specific electronic and steric properties. This makes it particularly suitable for applications in electronic materials and as a bioactive compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C20H20INO |
|---|---|
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
1-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C20H20NO.HI/c1-3-21-18(13-11-17-6-4-5-7-20(17)21)12-8-16-9-14-19(22-2)15-10-16;/h4-15H,3H2,1-2H3;1H/q+1;/p-1/b12-8+; |
InChI-Schlüssel |
DGBHXBCHQHTSIN-MXZHIVQLSA-M |
Isomerische SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[I-] |
Kanonische SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)

